2-(Pyridin-4-yl)-4h-chromen-4-one
Overview
Description
2-(Pyridin-4-yl)-4H-chromen-4-one is a heterocyclic compound that combines a pyridine ring and a chromenone structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The chromenone moiety is known for its biological activities, while the pyridine ring enhances its chemical reactivity and binding properties.
Mechanism of Action
Target of Action
Similar compounds have been found to targetMAP kinase-activated protein kinase 2 and 3 . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
It is likely that the compound interacts with its targets, potentially inhibiting their activity and leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to impact pathways involvingprotein kinases , which are key regulators of cell function.
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, and metabolism . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Related compounds have been found to inhibit the proliferation and migration of certain cell types . This suggests that 2-(Pyridin-4-yl)-4h-chromen-4-one may have similar effects, potentially making it useful in the treatment of diseases characterized by abnormal cell proliferation and migration.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
2-(Pyridin-4-yl)-4h-chromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein kinases, which are crucial in regulating cellular processes such as cell division, metabolism, and apoptosis. The interaction between this compound and protein kinases often involves binding to the active site of the enzyme, leading to either inhibition or activation of the kinase activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are critical for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of dose optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. The compound can also affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. For instance, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization could impact cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-4H-chromen-4-one typically involves the condensation of 4-pyridinecarboxaldehyde with 4-hydroxycoumarin. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an ethanol or methanol solvent. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the chromenone moiety to a dihydrochromenone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Dihydrochromenone derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
2-(Pyridin-4-yl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)-4H-chromen-4-one
- 2-(Pyridin-3-yl)-4H-chromen-4-one
- 2-(Pyridin-4-yl)-4H-quinolin-4-one
Uniqueness
2-(Pyridin-4-yl)-4H-chromen-4-one is unique due to the specific positioning of the pyridine ring, which enhances its binding affinity and reactivity compared to other isomers. This unique structure allows for more efficient interactions with biological targets and improved chemical stability.
Properties
IUPAC Name |
2-pyridin-4-ylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-12-9-14(10-5-7-15-8-6-10)17-13-4-2-1-3-11(12)13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKMIKUCGVSMDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287505 | |
Record name | 2-(pyridin-4-yl)-4h-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-16-0 | |
Record name | 3034-16-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(pyridin-4-yl)-4h-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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